molecular formula C10H8BrN3O2 B13872533 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4(1H)-one

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4(1H)-one

Katalognummer: B13872533
Molekulargewicht: 282.09 g/mol
InChI-Schlüssel: DZQBXMLZRWNCJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyridine and pyridazin-4-one derivatives.

    Coupling Reaction: The 5-bromopyridine is coupled with a suitable pyridazin-4-one derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the bromine atom can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(5-chloropyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one
  • 1-(5-fluoropyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one
  • 1-(5-iodopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one

Uniqueness

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The hydroxymethyl group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.

Eigenschaften

Molekularformel

C10H8BrN3O2

Molekulargewicht

282.09 g/mol

IUPAC-Name

1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one

InChI

InChI=1S/C10H8BrN3O2/c11-7-3-8(5-12-4-7)14-2-1-10(16)9(6-15)13-14/h1-5,15H,6H2

InChI-Schlüssel

DZQBXMLZRWNCJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C(C1=O)CO)C2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.